molecular formula C16H28O B11874904 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone

4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone

Cat. No.: B11874904
M. Wt: 236.39 g/mol
InChI Key: JCJSWOPNUIFRRN-UHFFFAOYSA-N
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Description

4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone is an organic compound with the molecular formula C16H28O and a molecular weight of 236.39 g/mol . This compound is characterized by its cyclohexanone core structure, which is substituted with a trans-4-ethylcyclohexyl group and an ethyl group. It is a colorless to pale yellow liquid with a distinct odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and trans-4-ethylcyclohexyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, forming an enolate.

    Nucleophilic Substitution: The enolate then undergoes nucleophilic substitution with trans-4-ethylcyclohexyl bromide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or cyclohexyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving membrane permeability and lipid interactions.

    Medicine: It may serve as a precursor for the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can alter the biochemical pathways and physiological responses in cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Trans-4-Propylcyclohexyl)Ethyl]Cyclohexanone
  • 4-[2-(Trans-4-Methylcyclohexyl)Ethyl]Cyclohexanone
  • 4-[2-(Trans-4-Isopropylcyclohexyl)Ethyl]Cyclohexanone

Uniqueness

4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

4-[2-(4-ethylcyclohexyl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C16H28O/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3

InChI Key

JCJSWOPNUIFRRN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CCC2CCC(=O)CC2

Origin of Product

United States

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